molecular formula C14H16N2O2 B1492519 Methyl 1-cyclopentylbenzimidazole-5-carboxylate CAS No. 1355246-90-0

Methyl 1-cyclopentylbenzimidazole-5-carboxylate

Cat. No.: B1492519
CAS No.: 1355246-90-0
M. Wt: 244.29 g/mol
InChI Key: SVWXEOKAUZAJCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-cyclopentylbenzimidazole-5-carboxylate: is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . It is a derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 1-cyclopentyl-1H-benzimidazole as the core structure.

  • Reaction Steps: The carboxylation reaction involves the introduction of a carboxyl group (-COOH) to the benzimidazole ring. This can be achieved through various methods, such as:

    • Carboxylation Reactions: Using reagents like carbon monoxide in the presence of a catalyst.

    • Esterification: Converting the carboxylic acid group to its methyl ester form using methanol in the presence of an acid catalyst.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms or groups in the molecule with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common reagents include chromium(VI) oxide and potassium permanganate .

  • Reduction Reagents: Typical reagents include sodium borohydride and lithium aluminum hydride .

  • Substitution Reagents: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: Methyl 1-cyclopentylbenzimidazole-5-carboxylate is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases. Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism by which Methyl 1-cyclopentylbenzimidazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzimidazole: The parent compound of Methyl 1-cyclopentylbenzimidazole-5-carboxylate.

  • 1-Methyl-1H-benzimidazole-5-carboxylate: A structurally similar compound with a methyl group at the 1-position.

  • 1-Cyclopentyl-1H-benzimidazole: A related compound without the carboxylate group.

Uniqueness: this compound is unique due to its specific structural features, such as the presence of the cyclopentyl group and the carboxylate moiety, which contribute to its distinct chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 1-cyclopentylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-18-14(17)10-6-7-13-12(8-10)15-9-16(13)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWXEOKAUZAJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N(C=N2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-cyclopentylbenzimidazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1-cyclopentylbenzimidazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.